molecular formula C20H20N2O5 B2472045 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 941872-84-0

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2472045
CAS No.: 941872-84-0
M. Wt: 368.389
InChI Key: QPVVDKCZUMQSHP-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a compound known for its significant pharmacological properties. It is a small-molecule, selective inhibitor of activated factor X (FXa), which plays a crucial role in the coagulation cascade. This compound is chemically described as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide .

Preparation Methods

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide involves multiple steps. Starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure has been developed. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . The reactions are highly efficient and practical, occurring under mild conditions. Most intermediates can be obtained through simple slurry or recrystallization, eliminating the need for column chromatography purification .

Chemical Reactions Analysis

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chlorite for oxidation and iron powder for reduction . The major products formed from these reactions are lactams and other intermediates essential for the synthesis of the final compound .

Scientific Research Applications

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-25-17-11-14(6-7-15(17)22-9-3-2-4-19(22)23)21-20(24)13-5-8-16-18(10-13)27-12-26-16/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVVDKCZUMQSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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